Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate
Overview
Description
Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate is an organic compound with the chemical formula C34H58O5 . It is a white solid that is insoluble in water but soluble in some organic solvents such as ethanol and acetone . This compound is commonly used as a lipid-lowering drug or drug synergist, which has the effect of reducing blood lipids and cholesterol .
Preparation Methods
Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate can be prepared by various methods. One common method involves the reaction of cholesterol with chloroacetic anhydride, followed by a reaction with diethoxymethylaminoethyltrimethylammonium chloride . This synthetic route ensures the formation of the desired carbonate ester. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonate ester into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the ethoxyethoxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on lipid metabolism and cholesterol levels in biological systems.
Medicine: It is used as a lipid-lowering agent in the treatment of hyperlipidemia and related conditions.
Industry: The compound is used in the formulation of various pharmaceutical products and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism by which cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate exerts its effects involves its interaction with lipid metabolism pathways. It targets enzymes involved in cholesterol synthesis and transport, leading to a reduction in blood lipid levels. The compound may also interact with cellular receptors that regulate lipid homeostasis, further contributing to its lipid-lowering effects.
Comparison with Similar Compounds
Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate can be compared with other lipid-lowering agents such as:
Cholesteryl oleate: Another cholesterol ester with similar lipid-lowering properties but different solubility and stability characteristics.
Cholesteryl linoleate: Known for its role in lipid metabolism but with distinct biological effects compared to this compound.
Cholesteryl stearate: A saturated cholesterol ester with different physical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique solubility and reactivity characteristics, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLKPGBQKGWBGV-DYQRUOQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15484-00-1 | |
Record name | Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15484-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[2-(2-ethoxyethoxy)ethyl carbonate] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-en-3β-yl 2-(2-ethoxyethoxy)ethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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